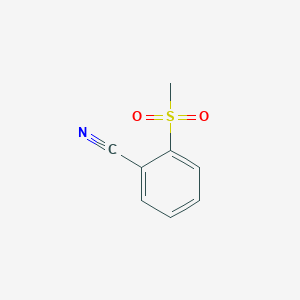

2-(Methylsulfonyl)benzonitrile

Description

BenchChem offers high-quality 2-(Methylsulfonyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfonyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNZDFDPYBTIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625071 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-56-3 | |

| Record name | 2-(Methanesulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylsulfonyl)benzonitrile CAS number 89942-56-3

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzonitrile (CAS 89942-56-3): A Versatile Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)benzonitrile (CAS No. 89942-56-3), a specialized aromatic compound of increasing interest to researchers in medicinal chemistry and materials science. By dissecting its molecular structure, we explore the synergistic interplay between the electron-withdrawing nitrile and methylsulfonyl functional groups. This document details a robust synthetic pathway, delves into the compound's unique chemical reactivity—particularly its potential in nucleophilic aromatic substitution—and outlines its applications as a pharmacophore and covalent chemistry tool. This guide is intended for scientists and drug development professionals seeking to leverage the unique properties of this versatile chemical scaffold.

Physicochemical Properties and Molecular Profile

2-(Methylsulfonyl)benzonitrile is a bifunctional aromatic compound. The presence of both a nitrile (-C≡N) and a methylsulfonyl (-SO₂CH₃) group on the benzene ring at the ortho position creates a unique electronic environment that dictates its physical and chemical properties. Both groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr).

Table 1: Core Properties of 2-(Methylsulfonyl)benzonitrile

| Property | Value |

|---|---|

| CAS Number | 89942-56-3 |

| Molecular Formula | C₈H₇NO₂S[1] |

| Molecular Weight | 181.21 g/mol [1] |

| IUPAC Name | 2-(methylsulfonyl)benzonitrile[1] |

| SMILES | CS(=O)(=O)C1=CC=CC=C1C#N[1] |

| Appearance | (Predicted) White to off-white solid |

Synthesis and Manufacturing

The synthesis of 2-(Methylsulfonyl)benzonitrile is most efficiently achieved through the oxidation of its thioether precursor, 2-(Methylthio)benzonitrile. This transformation is a cornerstone of sulfur chemistry and can be accomplished using various oxidizing agents. The choice of oxidant is critical and depends on factors such as scale, cost, and desired purity.

Causality Behind Experimental Choices:

-

Starting Material: 2-(Methylthio)benzonitrile is a commercially available and stable precursor, making it an ideal starting point.

-

Oxidizing Agent: While various oxidants can be used, hydrogen peroxide in acetic acid is often employed for its cost-effectiveness and the straightforward workup it allows.[2] For smaller-scale or more delicate reactions where precise control is needed, meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent alternative, though more expensive.

-

Solvent: A solvent like glacial acetic acid not only dissolves the starting material but also acts as a catalyst for the oxidation by hydrogen peroxide.[2]

-

Temperature Control: The oxidation of a sulfide to a sulfone is exothermic. Maintaining a controlled temperature (e.g., 60-80°C) is crucial to prevent runaway reactions and the formation of undesired byproducts.

Experimental Protocol: Oxidation of 2-(Methylthio)benzonitrile

This protocol is a self-validating system, incorporating in-process checks and a definitive purification step to ensure high purity of the final product.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(Methylthio)benzonitrile (1 equivalent).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL per gram of starting material). Stir the mixture until the starting material is fully dissolved.

-

Temperature Control: Gently heat the solution to 60°C using a water bath.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (3-4 equivalents) to the reaction mixture dropwise over 5-10 minutes. An exotherm may be observed; maintain the temperature below 80°C.

-

Reaction Monitoring (Self-Validation): After the addition is complete, heat the mixture at 75°C for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold water. The product will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

-

Characterization: Confirm the identity and purity of the final product using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-(Methylsulfonyl)benzonitrile is dominated by its two powerful electron-withdrawing groups.

-

Nitrile Group Reactivity: The nitrile group can undergo a variety of transformations common to aromatic nitriles. It can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to a primary amine. The electron-withdrawing nature of the nitrile deactivates the aromatic ring, making it less susceptible to electrophilic attack.[3]

-

Methylsulfonyl Group as a Leaving Group: The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing ability stabilizes the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution. This property makes 2-(Methylsulfonyl)benzonitrile a valuable reagent for introducing the 2-cyanophenyl moiety onto nucleophiles. The reactivity of sulfonyl groups on heterocyclic systems as SNAr leaving groups is well-documented and provides a strong precedent for this behavior.[4]

Applications in Drug Discovery and Development

The nitrile moiety is a well-established pharmacophore in medicinal chemistry.[5][6] It can significantly modulate a molecule's properties to enhance bioavailability, selectivity, and binding affinity.[6]

-

Hydrogen Bond Acceptor & Bioisostere: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, mimicking the interactions of carbonyl groups or halogens with protein targets.[6][7] This bioisosteric replacement is a common strategy in lead optimization.

-

Metabolic Blocker: Introducing a nitrile group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and in vivo half-life.[6]

-

Scaffold for Covalent Inhibitors: The most compelling application for drug discovery professionals lies in the SNAr reactivity. 2-(Methylsulfonyl)benzonitrile can serve as an electrophilic "warhead" to form covalent bonds with nucleophilic amino acid residues, such as cysteine, on a protein target.[4] This strategy is used to develop highly potent and selective irreversible inhibitors.

Sources

- 1. achemblock.com [achemblock.com]

- 2. prepchem.com [prepchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of Nitrile in Drug Design [sioc-journal.cn]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzonitrile: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-(Methylsulfonyl)benzonitrile, a pivotal chemical intermediate for professionals in research, chemical synthesis, and drug development. We will explore its fundamental properties, logical synthesis pathways, and its significant role as a structural motif in medicinal chemistry, grounded in established scientific principles and field-proven insights.

2-(Methylsulfonyl)benzonitrile is a bifunctional aromatic compound featuring both a nitrile (-C≡N) and a methylsulfonyl (-SO₂CH₃) group. This unique combination of a potent electron-withdrawing group and a versatile hydrogen bond acceptor makes it a valuable building block in the synthesis of complex organic molecules. Its core properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 181.21 g/mol | [1] |

| Chemical Formula | C₈H₇NO₂S | [1] |

| CAS Number | 89942-56-3 | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Room temperature, in a dry, well-sealed container | [1] |

Synthesis and Mechanistic Insights: A Self-Validating Protocol

The most direct and industrially scalable synthesis of 2-(Methylsulfonyl)benzonitrile involves the oxidation of its thioether precursor, 2-(Methylthio)benzonitrile. This approach is favored for its high efficiency and the ready availability of the starting material.[2]

Expertise in Action: Causality Behind the Chosen Synthesis

The oxidation of a thioether to a sulfone is a foundational transformation in organic chemistry. The methylthio group (a sulfide) is electron-rich, making it susceptible to attack by oxidizing agents. The choice of hydrogen peroxide (H₂O₂) in an acidic medium like glacial acetic acid is deliberate. The acid protonates the peroxide, forming a more potent electrophilic oxidant. This controlled oxidation selectively targets the sulfur atom without affecting the aromatic ring or the nitrile group, ensuring a high-yield, clean reaction.

Experimental Protocol: Oxidation of 2-(Methylthio)benzonitrile

This protocol is a robust, self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of the final product are confirmed through standard analytical methods.

Materials:

-

2-(Methylthio)benzonitrile (1.0 eq)

-

Glacial Acetic Acid (approx. 7.5 mL per gram of starting material)

-

30% Hydrogen Peroxide (H₂O₂) (2.5 - 3.0 eq)

-

Deionized Water

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(Methylthio)benzonitrile in glacial acetic acid.

-

Initiation: Gently heat the solution to approximately 60°C.

-

Oxidant Addition: Add 30% hydrogen peroxide dropwise to the stirred solution over 5-10 minutes. An exotherm may be observed; maintain the temperature below 80°C.

-

Reaction Drive: After the addition is complete, heat the reaction mixture to 75°C for 2-4 hours. Monitor the reaction's completion by TLC, observing the disappearance of the starting material spot.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold deionized water. The product, 2-(Methylsulfonyl)benzonitrile, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry under vacuum to yield the final product.

Visualizing the Workflow: Synthesis Pathway

Caption: A streamlined workflow for the synthesis of 2-(Methylsulfonyl)benzonitrile.

The Role of 2-(Methylsulfonyl)benzonitrile in Drug Discovery

The structural components of 2-(Methylsulfonyl)benzonitrile are highly sought after in medicinal chemistry. The strategic incorporation of the benzonitrile scaffold and the methylsulfonyl group can significantly enhance a drug candidate's biological activity and pharmacokinetic profile.[3][4]

The Benzonitrile Moiety: A Versatile Pharmacophore

The nitrile group is a unique functional group in drug design.[3]

-

Bioisostere: It is often used as a bioisostere for carbonyl, hydroxyl, and halogen groups, capable of acting as a hydrogen bond acceptor.[3][5] This allows medicinal chemists to fine-tune binding interactions with target proteins.

-

Electronic Modulation: As a strong electron-withdrawing group, it can modulate the electronic properties of the aromatic ring, influencing π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site.[3]

-

Improved Pharmacokinetics: The inclusion of a nitrile can enhance metabolic stability and improve oral bioavailability, crucial properties for an effective drug.[6]

The Methylsulfonyl Group: Enhancing Drug-Like Properties

The methylsulfonyl group is a key player in optimizing a molecule's "drug-likeness".[4]

-

Hydrogen Bonding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can lock a drug molecule into the active site of a target enzyme or receptor.[7][8]

-

Solubility and Stability: This polar group can improve the solubility of a compound while being highly resistant to metabolic breakdown and hydrolysis, leading to a longer duration of action.[4][8]

-

Biological Activity: Compounds containing sulfonyl groups exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1][7][9]

Visualizing the Concept: Drug-Receptor Interaction

Caption: "Key-lock" model showing potential drug-receptor binding interactions.

Analytical Characterization and Quality Assurance

To ensure the integrity of experimental results, rigorous analytical characterization of 2-(Methylsulfonyl)benzonitrile is essential. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the compound's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR analysis verifies the presence of key functional groups, notably the characteristic sharp peak for the nitrile (C≡N) stretch (around 2220-2240 cm⁻¹) and strong absorptions for the sulfonyl (S=O) stretches (around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹).

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (181.21 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the synthesized material, ensuring it meets the standards required for subsequent applications (typically >97%).

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is paramount when handling 2-(Methylsulfonyl)benzonitrile.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Trustworthiness: This safety information is based on established best practices for handling aromatic nitrile and sulfone compounds. However, users are REQUIRED to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before use.

References

-

MySkinRecipes. 2-(Methylsulfonyl)benzonitrile. [Link]

-

Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-methyl- — NIST WebBook. [Link]

-

National Center for Biotechnology Information. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

National Institute of Standards and Technology. Benzonitrile, 2-methyl- — NIST WebBook. [Link]

-

National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. [Link]

Sources

- 1. The bioactivity of benzenesulfonyl hydrazones: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(Methylthio)benzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylsulfonyl)benzonitrile literature review

This guide serves as an in-depth technical resource for 2-(Methylsulfonyl)benzonitrile , a critical organosulfur building block in medicinal chemistry and agrochemical synthesis.

CAS Registry Number: 89942-56-3 Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol

Executive Summary

2-(Methylsulfonyl)benzonitrile is a disubstituted benzene derivative characterized by two potent electron-withdrawing groups (EWGs) in an ortho relationship: a nitrile (-CN) and a methylsulfonyl (-SO₂Me) moiety. This structural motif creates a highly electron-deficient aromatic ring, making the compound a versatile electrophile in nucleophilic aromatic substitution (SₙAr) and a valuable precursor for fused heterocycles such as saccharin derivatives, benzisothiazoles, and quinazolines.

Unlike its para-isomer (a key intermediate for HPPD-inhibitor herbicides like Mesotrione), the ortho-isomer is primarily utilized for its unique steric and electronic ability to facilitate cyclization reactions and direct ortho-metallation.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| IUPAC Name | 2-Methanesulfonylbenzonitrile |

| Structure | Ortho-substituted benzene ring with -CN and -SO₂CH₃ |

| Appearance | White to off-white crystalline powder |

| Melting Point | 104–106 °C |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |

| pKa (Calculated) | ~ -1.5 (Conjugate acid of nitrile) |

| Electronic Character | Highly electron-deficient (π-acidic) |

Synthesis & Manufacturing Protocols

The industrial and laboratory-scale synthesis of 2-(methylsulfonyl)benzonitrile typically proceeds via a two-step sequence starting from 2-chlorobenzonitrile. This route is preferred over direct sulfonation due to regioselectivity control.

Step 1: S-Alkylation (Nucleophilic Aromatic Substitution)

The chlorine atom in 2-chlorobenzonitrile is activated for displacement by the ortho-nitrile group.

-

Reagents: 2-Chlorobenzonitrile, Sodium Methanethiolate (NaSMe).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate SₙAr).

-

Conditions: 60–80 °C, 4–6 hours.

Mechanism: The thiomethoxide anion attacks the ipso-carbon, forming a Meisenheimer complex stabilized by the nitrile group, followed by the elimination of chloride.

Step 2: Chemoselective Oxidation

The sulfide is oxidized to the sulfone. While mCPBA is common in small-scale labs, catalytic oxidation using Tungstate/H₂O₂ is preferred for scalability and safety (Green Chemistry).

-

Reagents: 2-(Methylthio)benzonitrile, 30% Hydrogen Peroxide (H₂O₂), Sodium Tungstate (Na₂WO₄) catalyst.

-

Solvent: Methanol/Water or Acetic Acid.

-

Conditions: 50–60 °C, exothermic control required.

Experimental Protocol (Self-Validating)

-

Pre-reaction Check: Ensure 2-chlorobenzonitrile starting material is free of 2-chlorobenzoic acid (hydrolysis byproduct) to prevent side reactions.

-

Oxidation Monitoring: Monitor the disappearance of the sulfide peak by TLC (Hexane/EtOAc 4:1) or HPLC.[1][2] The intermediate sulfoxide (polar) appears first, followed by the less polar sulfone.

Figure 1: Two-step synthesis pathway from commercially available 2-chlorobenzonitrile.

Reactivity & Applications in Drug Discovery

The core utility of 2-(methylsulfonyl)benzonitrile lies in its "bifunctional electrophilicity."

A. Nitrile Hydrolysis (Access to Benzoic Acids)

Hydrolysis under basic conditions (NaOH, H₂O) converts the nitrile to 2-(methylsulfonyl)benzoic acid . This acid is a scaffold for:

-

Agrochemicals: Precursor to sulfonyl-benzoate herbicides.

-

Anti-inflammatory agents: The sulfone moiety mimics the COX-2 pharmacophore.

B. Cyclization to Heterocycles

The ortho arrangement allows for cyclization with nucleophiles.

-

1,2-Benzisothiazoles: Reaction with hydrazine or hydroxylamine can attack the nitrile and displace the sulfonyl group (or interact with it) to form fused ring systems.

-

Quinazolines: Reaction with amidines.

C. Directed Ortho-Metallation (DoM)

While the sulfone is a strong Director of Ortho Metallation (DoM), the presence of the nitrile complicates lithiation due to nucleophilic attack on the CN group. However, under controlled conditions (TMPLi, -78°C), metallation can occur at the position ortho to the sulfone (position 3), allowing for further functionalization.

Figure 2: Divergent synthetic applications of the core scaffold.

Safety & Handling (MSDS Summary)

-

Hazards:

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The sulfone group increases lipophilicity, potentially aiding skin absorption.

-

Incompatibility: Strong oxidizing agents (though the compound is already oxidized, the nitrile is sensitive) and strong bases (hydrolysis risk).

References

-

Oxidation Protocols (Sulfide to Sulfone): Asian Journal of Chemistry. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid" (Analogous oxidation methodology). Available at: [Link]

-

Nucleophilic Aromatic Substitution Mechanisms: Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SnAr)." Available at: [Link]

- Mesotrione Intermediate Distinction:Google Patents. "Process for preparation of mesotrione and its intermediates (WO2022024094A1)." (Clarifies the para-isomer usage vs. ortho-isomer).

Sources

Strategic Utilization of 2-(Methylsulfonyl)benzonitrile: A Technical Guide

The following technical guide details the research potential, synthetic utility, and mechanistic behavior of 2-(Methylsulfonyl)benzonitrile.

Executive Summary

2-(Methylsulfonyl)benzonitrile (CAS 22821-74-5) represents a highly specialized "push-pull" electrophile in organic synthesis. Characterized by the orthogonal reactivity of an electron-withdrawing nitrile (-CN) and a sterically demanding, strongly electron-withdrawing methylsulfonyl (-SO₂Me) group, this molecule serves as a superior alternative to o-halobenzonitriles. Its primary research value lies in Nucleophilic Aromatic Substitution (

This guide outlines the mechanistic causality behind its reactivity, provides validated protocols for its application, and maps its potential in high-value medicinal chemistry and agrochemical development.

Part 1: The Electrophilic Engine – Mechanistic Insight

The unique utility of 2-(methylsulfonyl)benzonitrile stems from the electronic synergy between its substituents. Unlike 2-chlorobenzonitrile, where the leaving group (Cl) is a weak activator, the methylsulfonyl group is a strong electron-withdrawing group (EWG) (

The "Super-Leaving Group" Effect in

In Nucleophilic Aromatic Substitution (

-

Activation: The ortho-nitrile group further depletes electron density at the C2 position, making it highly susceptible to nucleophiles.

-

Fugacity: The methanesulfinate anion (MeSO₂⁻) is a stable leaving group. In specific solvents (DMSO, DMF), the -SO₂Me group can be displaced faster than a chloride or fluoride atom due to its ability to stabilize the negative charge in the transition state and its high polarizability.

Chemoselectivity Profile

Researchers can exploit the distinct reactivity profiles of the two functional groups:

-

Hard Nucleophiles (Alkoxides, Amines): Preferentially attack the C2 position (displacing -SO₂Me) if the temperature is controlled.

-

Soft Nucleophiles / Reductants: Can target the nitrile group (forming amidines) or the sulfonyl oxygen (rare, usually requires deoxygenation).

Part 2: Primary Research Areas & Applications

Area 1: Synthesis of 3-Aminoindazoles (Kinase Inhibitor Scaffolds)

The most immediate high-value application is the synthesis of 3-aminoindazoles, a privileged scaffold in oncology (e.g., Axitinib analogs).

-

Mechanism: The reaction with hydrazine proceeds via a cascade sequence:

-

Intermolecular

: Hydrazine displaces the methylsulfonyl group. -

Intramolecular Cyclization: The terminal nitrogen of the resulting hydrazine attacks the nitrile carbon.

-

Tautomerization: Formation of the stable 3-aminoindazole.

-

Why use this precursor? Using the sulfonyl analog avoids transition metal catalysts (Pd/Cu) often required for o-halo precursors and eliminates halogenated waste, aligning with Green Chemistry principles.

Area 2: Access to 1,2-Benzisothiazoles (Saccharin Analogs)

While 1,2-benzisothiazol-3-ones (saccharins) are typically made from o-methylthiobenzonitriles via oxidative chlorination, 2-(methylsulfonyl)benzonitrile serves as a precursor for 3-alkoxy-1,2-benzisothiazole 1,1-dioxides .[1]

-

Pathway: Nucleophilic attack on the nitrile by alkoxides, followed by cyclization involving the sulfonyl group (often requiring specific activation or reductive steps to modulate the oxidation state).

Area 3: Agrochemical Development (Sulfonylureas)

The -SO₂Me group can be viewed as a "masked" sulfonyl chloride. Oxidative demethylation (though difficult) or radical desulfonylation allows this scaffold to be grafted into complex herbicide structures where the o-cyano group provides a handle for further derivatization (e.g., hydrolysis to acids for auxinic activity).

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-indazole

A self-validating protocol for converting 2-(methylsulfonyl)benzonitrile to a heterocyclic core.

Reagents:

-

Substrate: 2-(Methylsulfonyl)benzonitrile (1.0 eq)

-

Reagent: Hydrazine monohydrate (3.0 eq)

-

Solvent: Ethanol (Abs.) or n-Butanol (for higher temp)

-

Temp: Reflux (

)

Step-by-Step:

-

Dissolution: Dissolve 2-(methylsulfonyl)benzonitrile (5 mmol) in Ethanol (20 mL) in a round-bottom flask equipped with a condenser.

-

Addition: Add Hydrazine monohydrate (15 mmol) dropwise at room temperature. Note: Exotherm is possible due to the high reactivity of the sulfone.

-

Reaction: Heat to reflux for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (

) should disappear, and a lower -

Workup: Cool to

. The product often precipitates as a white/off-white solid. -

Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove methanesulfinic acid byproduct and excess hydrazine. Recrystallize from Ethanol/Water if necessary.

Validation Check:

-

1H NMR (DMSO-d6): Look for the disappearance of the methyl sulfone singlet (

ppm) and the appearance of a broad singlet (

Protocol B: Nucleophilic Displacement with Chiral Amines ( )

For creating chiral o-aminobenzonitrile intermediates.

Reagents:

-

Substrate: 2-(Methylsulfonyl)benzonitrile (1.0 eq)

-

Nucleophile: (S)-1-Phenylethylamine (1.2 eq)

-

Base:

(2.0 eq)[2] -

Solvent: DMF or DMSO[2]

-

Temp:

Procedure:

-

Combine substrate, amine, and base in DMF.

-

Heat to

for 12 hours. -

Pour into ice water. Extract with EtOAc.

-

The sulfinate byproduct is water-soluble, ensuring easy separation.

Part 4: Visualization & Logic

Reactivity Landscape

The following diagram maps the divergent synthetic pathways available from this single building block.

Caption: Divergent synthesis map showing the transformation of 2-(Methylsulfonyl)benzonitrile into high-value heterocyclic scaffolds via displacement of the sulfonyl group.

Mechanism of Displacement

This diagram illustrates the critical Meisenheimer complex stabilization that makes the sulfonyl group a superior leaving group in this context.

Caption: Kinetic pathway of the Nucleophilic Aromatic Substitution, highlighting the stabilization of the anionic intermediate.

Part 5: Quantitative Data Summary

| Parameter | Value / Property | Relevance |

| Molecular Weight | 181.21 g/mol | Fragment-based drug discovery (Low MW) |

| Leaving Group Ability | MeSO₂⁻ > Cl⁻ (in | Faster reaction rates in polar aprotic solvents |

| Hammett Constant ( | ~0.72 (Sulfone) | Strong electron-withdrawing; activates ring |

| Typical Yield (Indazole) | 85 - 95% | High efficiency scaffold construction |

| Solubility | DMSO, DMF, hot Ethanol | Compatible with standard organic workflows |

References

- Title: "Practical Synthesis of Indazoles from 2-Fluorobenzonitriles and Hydrazine" (Analogous chemistry demonstrating the mechanism).

- Title: "A Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups in Nucleophilic Substitution Reactions.

- Thorpe-Ziegler and Cyclization Chemistry: Title: "The Thorpe-Ziegler Cyclization: A Comprehensive Guide." Source: BenchChem Technical Guides. Context: Provides background on the reactivity of nitrile groups with bases, relevant for side-reaction management.

- Medicinal Chemistry Applications (COX-2 Inhibitors)

Sources

Technical Guide: Thermal Stability & Process Safety of 2-(Methylsulfonyl)benzonitrile

Executive Summary

2-(Methylsulfonyl)benzonitrile (CAS: 3472-88-2) is a critical electrophilic building block used in the synthesis of fused heterocycles (e.g., 1,2-benzisothiazoles) and active pharmaceutical ingredients (APIs) such as Etoricoxib intermediates. While the isolated sulfone is thermally robust compared to its sulfide precursors, its process safety profile is dominated by synthesis hazards (exothermic oxidation) and chemical incompatibility (SNAr reactivity).

This guide synthesizes physicochemical data, reaction hazards, and experimental protocols to establish a safe operating window for researchers and process engineers.

Part 1: Physicochemical & Thermodynamic Profile

Chemical Identity & Structure

The molecule features a benzene ring substituted at the ortho position with a nitrile (-CN) and a methylsulfonyl (-SO₂Me) group. This specific substitution pattern creates a highly electron-deficient system.

| Property | Data / Estimate | Source/Rationale |

| CAS Number | 3472-88-2 | Registry |

| Molecular Weight | 181.21 g/mol | Calculated |

| Physical State | Crystalline Solid | Sulfone dipole interactions |

| Melting Point | ~90–110 °C (Est.) | Para-isomer mp is 137–142°C [1].[1] Ortho-substituents typically lower mp due to steric strain. |

| Boiling Point | >300 °C (Predicted) | Decomposes before boiling at atm pressure. |

| LogP | ~0.96 | Lipophilic, low water solubility. |

Intrinsic Thermal Stability

Sulfones are among the most thermally stable sulfur functional groups, typically resisting decomposition up to 200–250 °C.

-

Primary Decomposition Pathway: Homolytic cleavage of the C–S bond followed by SO₂ extrusion.

-

The "Ortho-Effect": Unlike the para-isomer, the ortho-arrangement places the sulfonyl oxygen atoms in proximity to the nitrile carbon. While spontaneous intramolecular reaction is rare below 200°C, this geometry significantly increases susceptibility to nucleophilic attack (see Section 4).

Part 2: Synthesis Hazards (The Critical Control Point)

The most significant thermal risk associated with 2-(Methylsulfonyl)benzonitrile lies not in the storage of the final product, but in its preparation via the oxidation of 2-(methylthio)benzonitrile (CAS 6609-54-7).

The Oxidation Exotherm

The transformation of sulfide to sulfone releases significant energy (~300–400 kJ/mol).

Reaction Scheme & Hazard Flow:

Figure 1: Thermal hazard flow during synthesis. Step 2 is often rate-limiting, leading to oxidant accumulation if temperature is not controlled.

Process Risks

-

Peroxide Accumulation: If using H₂O₂/Acetic Acid or H₂O₂/Sodium Tungstate, the reaction must be temperature-controlled (typically 50–80°C). If the temperature is too low, H₂O₂ accumulates; if then heated, a massive "runaway" exotherm occurs.

-

Impurities: Residual peroxides in the isolated solid can drastically lower the Onset Temperature (

) of decomposition.

Part 3: Experimental Protocols for Stability Assessment

Do not rely on literature values alone. Every new batch, especially scale-up lots, must undergo thermal screening.

Tier 1: Differential Scanning Calorimetry (DSC)

Purpose: Rapidly identify

-

Instrument: Standard DSC (e.g., TA Instruments Q-series or Mettler Toledo).

-

Crucible: High-pressure gold-plated or stainless steel (sealed). Do not use open aluminum pans as sublimation may mask decomposition.

-

Protocol:

-

Sample mass: 2–5 mg.

-

Ramp rate: 5 °C/min (conservative) or 10 °C/min (standard).

-

Range: 30 °C to 350 °C.

-

-

Acceptance Criteria:

-

should be >

-

If

, the material has high explosive potential.

-

should be >

Tier 2: Accelerating Rate Calorimetry (ARC)

Purpose: Determine "Time to Maximum Rate" (TMR) for adiabatic storage and transport safety.

-

Protocol:

-

Heat-Wait-Search: Steps of 5 °C, wait 15 min, search for exotherm threshold (0.02 °C/min).

-

Phi-Factor Correction: Adjust data for the thermal inertia of the bomb.

-

Stability Testing Decision Tree:

Figure 2: Decision logic for thermal stability testing. ARC is required if DSC shows early decomposition.

Part 4: Chemical Incompatibility (SNAr Hazard)

The thermal stability of 2-(Methylsulfonyl)benzonitrile is compromised by nucleophiles .

-

Mechanism: The sulfonyl group is an excellent leaving group (better than chloride) when activated by the ortho-nitrile.

-

Incompatible With:

-

Amines: Primary/secondary amines will displace the sulfone exothermically, even at moderate temperatures (40–80°C).

-

Hydroxide/Alkoxides: Strong bases will hydrolyze the nitrile or displace the sulfone.

-

Moisture: Prolonged exposure to heat + moisture can hydrolyze the nitrile to the amide (2-methylsulfonylbenzamide), changing the thermal profile.

-

Storage Recommendation: Store in tightly sealed containers, away from bases and amines. Re-test stability (DSC) if the material turns from white/off-white to brown (indication of degradation).

References

-

Para-Isomer Data: 4-(Methylsulfonyl)benzonitrile. ChemicalBook/Sigma-Aldrich.[2] Melting point cited as 137–142 °C. [1]

-

Sulfide Precursor: 2-(Methylthio)benzonitrile. Thermo Scientific Chemicals. Melting point cited as 33–39 °C.

-

Synthesis Safety: Process for preparing methylsulfonyl intermediates. US Patent 9815781B1 (Discusses oxidation hazards of thioethers to sulfones).

-

General Process Safety: Zhao, R. et al. "Thermal hazard investigation of a pharmaceutical intermediate." Process Safety Progress, 2018. (Methodology for sulfone/nitrile intermediate testing).

-

Reactivity Context: Structure–Reactivity Studies of 2-Sulfonylpyrimidines. ACS Bioconjugate Chem. (Demonstrates the high SNAr reactivity of ortho-sulfonyl nitriles/heterocycles).

Sources

Technical Guide: The Reactivity of the Methylsulfonyl Group in Benzonitriles

Strategic Applications in Nucleophilic Aromatic Substitution (

Executive Summary

In the high-stakes environment of medicinal chemistry, the methylsulfonyl (

This guide analyzes the reactivity profile of methylsulfonyl benzonitriles, focusing on the displacement of the

Mechanistic Underpinnings: The "Sulfone Snap"

Electronic Landscape

The reactivity of methylsulfonyl benzonitriles is governed by the synergistic electron-withdrawing effects of the nitrile (

-

Hammett Constants: The

group has a Hammett -

LUMO Lowering: The presence of these groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the benzene ring, making it highly susceptible to nucleophilic attack.

The Mechanism

The reaction proceeds via the standard addition-elimination pathway.[1][2] The rate-determining step (RDS) is typically the initial nucleophilic attack and formation of the Meisenheimer complex.

-

Attack: The nucleophile attacks the carbon bearing the

group. -

Stabilization: The negative charge is delocalized into the aromatic ring and the auxiliary electron-withdrawing nitrile group.

-

Elimination: The aromaticity is restored by the expulsion of the methanesulfinate anion (

).

Why Methylsulfonyl? Unlike halogens, where reactivity is often dictated by electronegativity (F > Cl > Br), the methylsulfonyl group offers a unique balance. It is highly electronegative (accelerating step 1) and the sulfinate is a stable, resonance-stabilized leaving group (facilitating step 2).

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical role of the nitrile group in stabilizing the transition state.

Strategic Utility in Drug Design

The "Safety-Catch" Strategy

A common workflow in medicinal chemistry involves introducing a sulfide (

Workflow:

-

Scaffold Build: Construct core ring with

. -

Diversification: Perform sensitive reactions (e.g., lithiation, Pd-coupling) compatible with

. -

Activation: Oxidize

(using mCPBA or Oxone). -

Displacement: React with amine/alcohol to install final diversity element.

Leaving Group Comparison

Data below summarizes why one might choose

| Feature | Fluorine ( | Chlorine ( | Methylsulfonyl ( |

| Very Fast (High electronegativity) | Moderate/Slow | Fast (High activation + good LG) | |

| Preparation | Hard to introduce late-stage | Standard starting material | Easy late-stage introduction (via S-oxidation) |

| Solubility | Lipophilic | Lipophilic | Polar/Crystalline (aids purification) |

| Transition Metal Compatibility | Inert to most Pd-couplings | Reactive (competes in Pd-coupling) | Inert to Pd(0) (orthogonal reactivity) |

Experimental Protocols

Standard Displacement Protocol (Thermal)

This protocol is robust for displacing 2- or 4-methylsulfonyl groups on a benzonitrile scaffold using primary/secondary amines or alkoxides.

Reagents:

-

Substrate: 1.0 equiv (e.g., 4-(methylsulfonyl)benzonitrile)

-

Nucleophile: 1.2 – 1.5 equiv (Amine or Alcohol)

-

Base: 2.0 equiv

or -

Solvent: DMSO or NMP (anhydrous).

Step-by-Step:

-

Setup: Charge a reaction vial with the sulfone substrate (1.0 equiv) and base (if required).

-

Solvation: Add DMSO (

concentration). Note: High concentration accelerates -

Addition: Add the nucleophile (1.2 equiv).

-

Reaction: Heat to

for 2–4 hours.-

Monitoring: Monitor by LCMS. The sulfinate byproduct is water-soluble and will not appear in the organic trace.

-

-

Workup:

"Green" Surfactant Protocol (Aqueous)

To avoid reprotoxic solvents like NMP/DMF, use surfactant technology which creates lipophilic micelles in water, effectively concentrating the reactants.

Reagents:

-

Solvent: 2% TPGS-750-M in Water (or HPMC).

-

Base:

(for amines) or

Step-by-Step:

-

Mix: Dissolve substrate and nucleophile in the aqueous surfactant solution.

-

Reaction: Stir vigorously at

. The reaction occurs inside the micelle. -

Workup: Extract with minimal EtOAc or MTBE. The surfactant remains in the water phase.

Troubleshooting & Optimization Logic

When reactions fail or yield is low, follow this logic tree to identify the bottleneck.

Critical Troubleshooting Notes

-

Nitrile Hydrolysis: At high temperatures (

) in the presence of strong hydroxide bases (generated from wet hygroscopic bases like -

Regioselectivity: If the benzonitrile contains a halogen (e.g., 4-fluoro-2-methylsulfonylbenzonitrile), the nucleophile will preferentially attack the position most activated. Usually, the position ortho to the nitrile is highly activated. However,

is a better leaving group than

References

-

Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Master Organic Chemistry. Explains the reactivity order of leaving groups (

). [Link] -

Green Chemistry in SNAr. ACS Green Chemistry Institute.[5] Discusses alternatives to dipolar aprotic solvents (HPMC, surfactants) for these transformations. [Link]

-

Reactivity of Sulfones. Chemistry Steps. Details the electronic effects and leaving group ability of sulfonyl groups in aromatic systems. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

Methodological & Application

synthetic routes to derivatives of 2-(Methylsulfonyl)benzonitrile

Application Note: Synthetic Routes & Derivatization of 2-(Methylsulfonyl)benzonitrile

Abstract

2-(Methylsulfonyl)benzonitrile is a critical ortho-substituted arene scaffold used primarily as a precursor for HPPD-inhibitor herbicides (e.g., Mesotrione analogues) and 1,2-benzisothiazole biocides.[1][2] Unlike its para-isomer (used in COX-2 inhibitors like Etoricoxib), the ortho-isomer’s utility lies in its ability to undergo cyclization or hydrolysis to form sterically congested, bioactive cores.[1][2] This guide details two validated synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Sulfide Oxidation—and outlines protocols for its conversion into high-value agrochemical intermediates.[1][2]

Introduction & Retrosynthetic Analysis

The synthesis of 2-(methylsulfonyl)benzonitrile presents a classic chemoselectivity challenge: installing the sulfone moiety ortho to a nitrile without hydrolyzing the cyano group.

-

Electronic Context: The nitrile group (-CN) at the C1 position activates the C2 position for nucleophilic attack, making SNAr a viable pathway. However, the steric bulk of the entering sulfonyl group requires optimized solvent polarity.

-

Medicinal & Agrochemical Relevance: The ortho-orientation allows for unique downstream chemistry, such as the formation of saccharin analogues via oxidative cyclization or tricetone herbicides via hydrolysis to the benzoic acid followed by condensation.

Pathway Visualization

The following diagram illustrates the two primary synthetic strategies and key downstream applications.

Figure 1: Strategic overview of synthetic routes (Blue/Red) and downstream derivatization (Dashed).

Core Synthetic Protocols

Route A: Nucleophilic Aromatic Substitution (SNAr)

Best for: Large-scale synthesis, high atom economy.[1][2]

This route leverages the electron-withdrawing nature of the nitrile group to facilitate the displacement of the chloride by the methanesulfinate anion.

Reagents:

-

Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and leave the sulfinate anion "naked" and reactive).

Protocol:

-

Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorobenzonitrile (13.75 g, 100 mmol) in DMF (100 mL).

-

Addition: Add sodium methanesulfinate (15.3 g, 150 mmol) in a single portion.

-

Reaction: Heat the mixture to 90–100°C under a nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[2] Conversion typically requires 4–6 hours.[2]

-

Note: If the reaction stalls, raising the temperature to 120°C is possible, but risk of nitrile hydrolysis increases.

-

-

Work-up: Cool the reaction mixture to room temperature. Pour the solution slowly into ice-water (500 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.[1][2]

-

Purification: Filter the solid, wash with copious water to remove residual DMF and salts. Recrystallize from Ethanol/Water if necessary.[2]

Yield: 85–92% Key Advantage: Avoids strong oxidants; one-step procedure.[1][2]

Route B: Oxidation of Thioether

Best for: Laboratory scale, "Green" chemistry requirements.

This method starts with 2-(methylthio)benzonitrile (often available or made via SNAr with NaSMe) and oxidizes it to the sulfone.[2]

Reagents:

-

Hydrogen Peroxide (30% aq., 3.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)[2]

Protocol:

-

Charge: Dissolve 2-(methylthio)benzonitrile (14.9 g, 100 mmol) in glacial acetic acid (75 mL).

-

Oxidation: Heat the solution to 60°C . Add H2O2 (30%) dropwise via an addition funnel.[2]

-

Caution: The reaction is exothermic. Control addition rate to maintain temperature between 60–75°C.

-

-

Completion: After addition, maintain heating at 75°C for 2–3 hours. The intermediate sulfoxide forms first; excess oxidant and heat drive it to the sulfone.

-

Work-up: Cool to room temperature. Pour into ice-water (400 mL). The product precipitates immediately.

-

Isolation: Filter and wash with cold water.[2][3] Dry in a vacuum oven at 45°C.

Yield: 95–98% Key Advantage: Metal-free; water is the only byproduct.[1][2]

Downstream Applications & Derivatization

The value of 2-(methylsulfonyl)benzonitrile lies in its conversion to functionalized intermediates.[2]

Application 1: Hydrolysis to 2-(Methylsulfonyl)benzoic Acid

This acid is a direct intermediate for Mesotrione (a selective herbicide).[1][2] The nitrile is hydrolyzed to the acid, which is then coupled with 1,3-cyclohexanedione.

-

Reagents: NaOH (10% aq), Reflux.

-

Protocol: Reflux the nitrile in 10% NaOH for 4 hours. Acidify with HCl to pH 1. The benzoic acid derivative precipitates.

-

Mechanism: Base-catalyzed hydration of nitrile to amide, followed by hydrolysis to carboxylate.[2] The ortho-sulfone remains stable under these conditions.

Application 2: Tetrazole Synthesis (Bioisostere)

The nitrile can be converted to a tetrazole, a common carboxylic acid bioisostere in medicinal chemistry (e.g., in Angiotensin II receptor antagonists).

-

Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2), Water/Isopropanol.

-

Protocol: Reflux nitrile with NaN3 (1.5 equiv) and ZnBr2 (1.0 equiv) in water/IPA for 12 hours. Acidify to release the free tetrazole.

Analytical Characterization

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | δ 3.25–3.30 (s, 3H) | Methyl group of the sulfone (-SO2CH3).[1][2] |

| δ 7.80–8.20 (m, 4H) | Aromatic protons (Ortho-substitution pattern).[1][2] | |

| IR Spectroscopy | 2230–2240 cm-1 | C≡N stretch (Sharp, distinct).[1][2] |

| 1310, 1150 cm-1 | S=O stretch (Asymmetric and Symmetric).[1][2] | |

| Melting Point | 142–144°C | High crystallinity due to polarity.[2] |

| HPLC | Retention Time ~4-5 min | C18 Column, MeOH:H2O (60:40), 254 nm.[2] |

Safety & Handling

-

Nitrile Hazard: While less toxic than simple aliphatic nitriles, 2-(methylsulfonyl)benzonitrile can liberate toxic fumes if heated to decomposition.[1][2] Avoid contact with strong acids which could liberate HCN.[2]

-

Sulfone Reactivity: The alpha-protons on the methyl sulfone (Ar-SO2-CH 3) are weakly acidic (pKa ~29).[1][2] Strong bases (e.g., n-BuLi) can deprotonate this position, leading to side reactions if not intended.

-

Oxidants: When using Route B (H2O2/AcOH), ensure the reaction vessel is vented to prevent pressure buildup from oxygen evolution.

References

-

Synthesis via SNAr: ChemicalBook. "2-Chlorobenzonitrile reaction with sodium methanesulfinate." (Industrial standard methodology).[2] Link

-

Oxidation Protocols: Organic Chemistry Portal. "Sulfone synthesis by oxidation of sulfides." (General methodology for sulfide to sulfone conversion). Link

-

Agrochemical Applications: Ningan Innopharm. "5-Fluoro-2-methylbenzonitrile and related intermediates for agrochemicals."[1][2][4] (Context on benzonitrile intermediates in herbicides). Link

-

Benzisothiazole Synthesis: Google Patents. "Method for producing 1,2-benzisothiazol-3-ones from 2-(alkylthio)benzonitriles." (Cyclization chemistry).[2][5][6][7] Link

-

Safety Data: Fisher Scientific. "Safety Data Sheet: 2-(Methylthio)benzonitrile." (Precursor safety data). Link[2]

Sources

The Unseen Workhorse: Harnessing 2-(Methylsulfonyl)benzonitrile in Advanced Materials

Introduction: Beyond the Intermediate

Primarily recognized as a versatile intermediate in pharmaceutical synthesis, 2-(methylsulfonyl)benzonitrile is emerging as a potent building block in the realm of materials science. Its unique electronic architecture, characterized by a potent electron-withdrawing sulfonyl group (-SO₂CH₃) and a cyano (-CN) group positioned on a benzene ring, makes it an exemplary acceptor unit for creating high-performance organic functional materials. This guide provides an in-depth exploration of its application in two key areas: Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) and as a precursor for Covalent Organic Frameworks (COFs). We will delve into the mechanistic principles, provide detailed experimental protocols, and offer insights into the characterization of materials derived from this unassuming yet powerful molecule.

The synergy of the sulfonyl and nitrile functionalities imparts a strong electron-accepting nature to the benzonitrile core. This property is crucial for designing molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a fundamental requirement for advanced electronic materials.

Part 1: Application in Organic Electronics - Crafting High-Efficiency TADF Emitters

The development of efficient blue OLEDs remains a significant challenge. TADF materials have revolutionized the field by enabling the harvesting of both singlet and triplet excitons without relying on expensive and rare heavy metals.[1] The core principle of TADF is a small energy gap between the singlet (S₁) and triplet (T₁) excited states, allowing for reverse intersystem crossing (RISC) from the triplet state back to the singlet state, thus enhancing the internal quantum efficiency.

The 2-(methylsulfonyl)benzonitrile moiety serves as an excellent acceptor in a donor-acceptor (D-A) molecular design, which is a common strategy to achieve a small S₁-T₁ energy gap.[2][3] By pairing it with a suitable electron-donating molecule, the HOMO and LUMO can be spatially separated, a key factor in minimizing the exchange energy and, consequently, the S₁-T₁ gap.

Conceptual Workflow for TADF Emitter Synthesis and OLED Fabrication

The following diagram illustrates the general workflow from the synthesis of a TADF emitter using 2-(methylsulfonyl)benzonitrile to the fabrication and testing of an OLED device.

Caption: Workflow for TADF emitter synthesis and OLED device fabrication.

Protocol 1: Synthesis of a Carbazole-Sulfonylbenzonitrile TADF Emitter

This protocol describes a plausible synthesis of a donor-acceptor TADF emitter using a carbazole donor and a 2-(methylsulfonyl)benzonitrile acceptor core via a Buchwald-Hartwig amination.

Rationale: The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction ideal for linking an amine-containing donor (like carbazole) to an aryl halide-functionalized acceptor. We postulate a bromo-substituted 2-(methylsulfonyl)benzonitrile as the starting acceptor.

Materials:

-

4-Bromo-2-(methylsulfonyl)benzonitrile (postulated reactant)

-

9H-Carbazole

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide

-

Anhydrous toluene

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 4-bromo-2-(methylsulfonyl)benzonitrile (1.0 eq), 9H-carbazole (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to 110 °C and stir for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. Further purification by temperature-gradient sublimation is highly recommended to achieve the purity required for OLED applications.

Protocol 2: Photophysical Characterization

Objective: To determine the key photophysical properties of the synthesized emitter to assess its potential as a TADF material.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Transient photoluminescence spectroscopy setup

Procedure:

-

UV-Vis and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the emitter in solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile).

-

Record the absorption (UV-Vis) and emission (PL) spectra. A significant red-shift in the emission peak with increasing solvent polarity is indicative of a charge-transfer excited state.[4]

-

-

Photoluminescence Quantum Yield (PLQY):

-

Measure the PLQY using an integrating sphere. This value represents the efficiency of the radiative decay process.

-

-

Transient PL Spectroscopy:

-

Measure the time-resolved PL decay. TADF emitters exhibit a characteristic biexponential decay, with a short-lived prompt fluorescence and a longer-lived delayed fluorescence. The delayed component is a hallmark of the TADF mechanism.[1]

-

-

Determination of S₁ and T₁ Energies:

-

The S₁ energy can be estimated from the onset of the fluorescence spectrum.

-

The T₁ energy is determined from the phosphorescence spectrum, typically measured at low temperature (77 K). The energy difference (ΔEST) should ideally be less than 0.2 eV for efficient RISC.

-

| Property | Typical Value for TADF Emitter | Significance |

| **ΔEST (S₁ - T₁) ** | < 0.2 eV | Enables efficient Reverse Intersystem Crossing (RISC) |

| PLQY | > 70% | High emission efficiency |

| Delayed Fluorescence Lifetime | Microseconds (µs) to Milliseconds (ms) | Confirms the TADF mechanism |

Protocol 3: OLED Device Fabrication and Testing

Rationale: To evaluate the performance of the synthesized TADF emitter in a functional device. This protocol describes the fabrication of a simple multi-layer OLED by thermal evaporation.[5]

Device Structure: ITO / HTL / EML / ETL / Cathode

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., TAPC)

-

Host material for the emissive layer (e.g., mCP)

-

Synthesized TADF emitter

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Thoroughly clean the ITO substrates by sequential sonication in detergent, deionized water, acetone, and isopropanol.[6] Dry the substrates and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: In a high-vacuum thermal evaporation system:

-

Deposit a 40 nm thick layer of the HTL material.

-

Co-evaporate the host material and the TADF emitter (e.g., at a 10% doping concentration) to form a 20 nm thick emissive layer (EML).

-

Deposit a 40 nm thick layer of the ETL material.

-

Deposit a 1 nm thick layer of LiF as an electron injection layer.

-

Deposit a 100 nm thick layer of Al as the cathode.

-

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

-

Device Testing:

-

Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

-

Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

-

Part 2: Application in Porous Materials - Synthesis of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures.[7] The nitrile group is a valuable functional group for COF synthesis, as it can undergo cyclotrimerization to form highly stable triazine rings, which serve as the linking units in the framework.[8] 2-(Methylsulfonyl)benzonitrile, or more practically, a dicyano-functionalized derivative, could be a building block for novel COFs. The presence of the sulfonyl group could impart unique properties to the COF, such as enhanced gas sorption selectivity or catalytic activity.

Conceptual Pathway for Triazine-Based COF Synthesis

The synthesis of a triazine-based COF from nitrile-containing monomers typically involves a high-temperature reaction in the presence of a Lewis acid catalyst or under ionothermal conditions.[9]

Caption: General workflow for the synthesis of a triazine-based COF.

Protocol 4: Ionothermal Synthesis of a Triazine-Based COF

This protocol outlines a general procedure for the synthesis of a COF from a hypothetical dicyano monomer derived from 2-(methylsulfonyl)benzonitrile, using molten zinc chloride as both the solvent and catalyst.

Rationale: Ionothermal synthesis in molten ZnCl₂ is a common and effective method for the cyclotrimerization of aromatic nitriles to form crystalline, porous triazine frameworks.[9] The high temperature overcomes the kinetic barrier of the reaction, and the molten salt acts as a template for the ordered growth of the framework.

Materials:

-

A dicyano-functionalized monomer incorporating the methylsulfonyl moiety (e.g., 4,4'-dicyano-3,3'-bis(methylsulfonyl)biphenyl).

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Pyrex ampoule

-

Tube furnace

Procedure:

-

Reactant Preparation: Thoroughly mix the dicyano monomer and anhydrous ZnCl₂ in a mortar and pestle (e.g., in a 1:10 molar ratio).

-

Sealing the Ampoule: Transfer the mixture into a Pyrex ampoule. Evacuate the ampoule to high vacuum and seal it using a torch.

-

Thermal Reaction: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400 °C at a rate of 5 °C/min and hold for 48 hours.

-

Cooling and Isolation: Allow the furnace to cool to room temperature. Carefully break the ampoule and collect the solid product.

-

Purification:

-

Grind the solid into a fine powder.

-

Wash the powder extensively with deionized water to remove ZnCl₂.

-

Wash with dilute hydrochloric acid (e.g., 0.1 M) to remove any remaining salt.

-

Wash again with deionized water until the filtrate is neutral.

-

Sequentially wash with tetrahydrofuran, acetone, and methanol to remove any unreacted monomer and oligomers.

-

-

Activation: Dry the purified COF under vacuum at 150 °C for 12 hours to remove guest molecules from the pores. The resulting activated COF is ready for characterization.

Conclusion and Future Outlook

2-(Methylsulfonyl)benzonitrile represents a valuable, yet underutilized, building block for materials science. Its inherent electronic properties make it a prime candidate for the development of next-generation organic electronic and porous materials. The protocols outlined here, based on established chemical principles, provide a roadmap for researchers to explore the potential of this molecule. Future work should focus on the synthesis and characterization of a wider range of donor molecules to pair with the sulfonylbenzonitrile acceptor for fine-tuning the emission color and efficiency of TADF emitters. For COFs, the incorporation of the sulfonyl group could lead to materials with unique host-guest interactions, paving the way for applications in selective gas separation and catalysis. As the demand for high-performance, precisely engineered organic materials grows, the translation of molecules like 2-(methylsulfonyl)benzonitrile from the realm of synthetic intermediates to functional materials will be a key driver of innovation.

References

-

Lee, J., et al. (2017). Ortho-donor-appended triarylboron compounds as highly efficient thermally activated delayed fluorescence emitters. Angewandte Chemie International Edition, 56(34), 10243-10247. Available at: [Link]

-

Fayiz, H. (n.d.). Synthesis, photophysical characterization and applications of N-heterocyclic based multibranched donor-acceptor derivatives. Shodhganga. Available at: [Link]

-

Kim, J. U., et al. (2021). TADF emitters based on a tri-spiral acridine donor and a spiro-B-heterotriangulene acceptor with high horizontal dipole orientation ratios and high efficiencies in deep-blue OLEDs. Materials Chemistry Frontiers, 5(15), 5736-5745. Available at: [Link]

- CN104253247A - Preparation method of OLED (Organic Light Emitting Diode) device and... - Google Patents. (n.d.).

-

Wang, L., et al. (2023). Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. Angewandte Chemie International Edition, 62(51), e202313643. Available at: [Link]

-

Zhang, D., et al. (2020). Asymmetrical carbazole-benzonitrile-based TADF emitters designed by alternate donor-acceptor strategy. Advanced Optical Materials, 8(7), 1901923. Available at: [Link]

-

Mori, S., et al. (2024). Synthesis of 2,4,6‐Triaryl‐1,3,5‐triazines via the Cyclotrimerization of Benzonitriles with Catalytic Systems Composed of Titanium Chlorido Complexes and Magnesium. European Journal of Inorganic Chemistry. Available at: [Link]

-

Al-Tel, T. H. (2005). Cyclotrimerization of nitriles in solvent-free conditions. Tetrahedron Letters, 46(31), 5215-5217. Available at: [Link]

-

Zhu, G., et al. (2023). Advances in the Synthesis of Covalent Triazine Frameworks. ACS Omega, 8(5), 4559-4573. Available at: [Link]

-

Mondal, B., et al. (2020). Synthesis of Vinylene-Linked Covalent Organic Frameworks from Acetonitrile: Combining Cyclotrimerization and Aldol Condensation in One Pot. Journal of the American Chemical Society, 142(30), 12948-12952. Available at: [Link]

-

Chen, C. H., et al. (2023). Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. Molecules, 28(19), 6820. Available at: [Link]

-

Sharma, N., et al. (2023). A novel twisted Donor-Acceptor structures with cyano substituents for advancements in Near-Infrared Red TADF Emitters. ChemRxiv. Available at: [Link]

-

Paul, A., et al. (2019). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. New Journal of Chemistry, 43(3), 1334-1344. Available at: [Link]

-

Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. Available at: [Link]

-

Cui, F., et al. (2018). Covalent Triazine Frameworks: Synthesis and Applications. Chemistry – An Asian Journal, 13(23), 3592-3613. Available at: [Link]

-

Cmoch, P., et al. (2016). Cross-Cyclotrimerization with Two Nitriles as a Synthetic Pathway to Unsymmetrically 3,3'-Disubstituted bis(Tetrahydroisoquinolines). Molecules, 21(10), 1332. Available at: [Link]

-

Cocchi, M., et al. (2019). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 15, 2234-2250. Available at: [Link]

-

Chen, X., et al. (2015). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. Chemical Communications, 51(18), 3731-3734. Available at: [Link]

-

Li, W., et al. (2024). 2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile. Molbank, 2024(1), M1809. Available at: [Link]

-

Kim, T. H., et al. (2016). Influence of donor and acceptor moieties on photophysical properties of N-naphthylcarbazole based conjugated terpolymers. Polymer, 99, 516-524. Available at: [Link]

-

Kolbe Nitrile Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Al-Asbahi, B. A. (2021). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. Crystals, 11(11), 1335. Available at: [Link]

-

Katekemol, P., et al. (2013). Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. Chemistry of Materials, 25(9), 1542-1548. Available at: [Link]

Sources

- 1. TADF emitters based on a tri-spiral acridine donor and a spiro-B-heterotriangulene acceptor with high horizontal dipole orientation ratios and high efficiencies in deep-blue OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. ossila.com [ossila.com]

- 7. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]

Scale-Up Synthesis of 2-(Methylsulfonyl)benzonitrile: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 2-(Methylsulfonyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The protocol details a robust and scalable two-step synthetic route commencing with the nucleophilic substitution of 2-chlorobenzonitrile with sodium thiomethoxide to yield 2-(methylthio)benzonitrile, followed by its oxidation to the target sulfone. This application note emphasizes safety, efficiency, and product purity, offering insights into reaction optimization, process control, and analytical characterization for researchers, scientists, and drug development professionals.

Introduction

2-(Methylsulfonyl)benzonitrile is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents and crop protection chemicals. Its utility stems from the presence of the electron-withdrawing sulfonyl and nitrile groups, which activate the aromatic ring for further functionalization. The nitrile moiety, in particular, is a versatile functional group that can participate in various chemical transformations and is a common feature in many marketed drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[2][3] Given its importance, the development of a scalable and cost-effective synthetic process is of significant interest to the pharmaceutical and agrochemical industries.

This guide presents a detailed protocol for the multi-gram to kilogram scale synthesis of 2-(Methylsulfonyl)benzonitrile. The chosen synthetic pathway is designed for its reliability, use of readily available starting materials, and amenability to large-scale production.

Synthetic Strategy and Rationale

The synthesis of 2-(Methylsulfonyl)benzonitrile is accomplished via a two-step process, as illustrated below. This approach was selected for its high overall yield and operational simplicity.

Caption: Two-step synthesis of 2-(Methylsulfonyl)benzonitrile.

Step 1: Nucleophilic Aromatic Substitution. The first step involves the displacement of the chloride in 2-chlorobenzonitrile with a sulfur nucleophile. Sodium thiomethoxide is the reagent of choice due to its high nucleophilicity and commercial availability. Dimethylformamide (DMF) is an excellent solvent for this reaction as its polar aprotic nature effectively solvates the sodium cation, enhancing the nucleophilicity of the thiomethoxide anion and facilitating the SNAr reaction.[4]

Step 2: Oxidation. The subsequent oxidation of the resulting sulfide, 2-(methylthio)benzonitrile, to the corresponding sulfone is a critical transformation. A variety of oxidizing agents can be employed for this purpose.[5][6][7] For scale-up, a cost-effective and environmentally benign oxidant is preferred. Hydrogen peroxide in acetic acid is an effective and "green" oxidizing system, with water being the only stoichiometric byproduct.[6] This system provides a controlled oxidation, minimizing the risk of over-oxidation or side reactions. Alternative methods using reagents like sodium chlorite have also been reported and can be considered based on specific process needs and safety assessments.[8][9]

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[10][11][12][13][14] Special care should be taken when handling 2-chlorobenzonitrile, as it is a toxic substance.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

Caption: Experimental workflow for the synthesis of 2-(methylthio)benzonitrile.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (Scale) | Moles |

| 2-Chlorobenzonitrile | 873-32-5 | 137.57 | 100 g | 0.727 mol |

| Sodium Thiomethoxide | 5188-07-8 | 70.09 | 56.0 g (1.1 eq) | 0.799 mol |

| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 500 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-chlorobenzonitrile (100 g, 0.727 mol) and dimethylformamide (500 mL).

-

Reagent Addition: Stir the solution at room temperature (20-25 °C) and add sodium thiomethoxide (56.0 g, 0.799 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 40 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. A patent describes a similar reaction yielding 2-(methylthio)benzonitrile with a boiling point of 139-140°C at 7mmHg, indicating the expected product characteristics.[15]

-

Work-up: Upon completion, slowly pour the reaction mixture into ice-cold water (2 L) with stirring.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

-

Washing: Combine the organic layers and wash with water (2 x 500 mL) and brine (1 x 500 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(methylthio)benzonitrile as a pale yellow oil. The product is often of sufficient purity for the next step. If further purification is required, vacuum distillation can be performed.

Step 2: Synthesis of 2-(Methylsulfonyl)benzonitrile

Caption: Experimental workflow for the oxidation of 2-(methylthio)benzonitrile.

Materials and Reagents:

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (Scale) | Moles |

| 2-(Methylthio)benzonitrile | 6609-54-7 | 149.21 | 100 g | 0.670 mol |

| Acetic Acid | 64-19-7 | 60.05 | 500 mL | - |

| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | 34.01 | 152 mL (2.5 eq) | 1.675 mol |

| Water | 7732-18-5 | 18.02 | As needed | - |

Procedure:

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-(methylthio)benzonitrile (100 g, 0.670 mol) in acetic acid (500 mL).

-

Reagent Addition: Heat the mixture to 60 °C. Add 30% aqueous hydrogen peroxide (152 mL, 1.675 mol) dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 60-70 °C. The oxidation of sulfides to sulfones is an exothermic process, and careful control of the addition rate is crucial to manage the reaction temperature.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 70 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material and the intermediate sulfoxide are no longer detected.

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into 2 L of ice-cold water with vigorous stirring.

-